2-(Propylamino)propiophenone-d7 Hydrochloride
Description
Chemical Classification and Structural Overview
2-(Propylamino)propiophenone-d7 Hydrochloride (CAS 1286167-06-3) is a deuterated aromatic ketone derivative classified under isotopically labeled organic compounds. Its molecular formula is C₁₂H₁₁D₇ClNO , with a molecular weight of 234.774 g/mol. The structure consists of a propiophenone backbone (phenyl group attached to a ketone) substituted with a propylamino group at the beta-carbon position. Seven deuterium atoms replace hydrogen atoms at specific positions: three on the propyl chain (d₃), two on the methyl group adjacent to the carbonyl (d₂), and two on the aromatic ring (d₂).
The deuterium substitution stabilizes the molecule against metabolic degradation, particularly at sites prone to oxidative processes. This structural feature enhances its utility in analytical applications, where isotopic purity (≥97%) ensures minimal interference in mass spectrometry-based assays.
Table 1: Key structural and physicochemical properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁D₇ClNO | |
| CAS Number | 1286167-06-3 | |
| Isotopic Purity | ≥97% | |
| Key Functional Groups | Aromatic ketone, propylamine |
Historical Context of Deuterated Propiophenone Derivatives
Deuterated propiophenone derivatives emerged in the late 20th century as tools for studying metabolic pathways and drug design. The "deuterium switch" strategy, which replaces hydrogen with deuterium to modulate pharmacokinetics, gained traction after the FDA approved deutetrabenazine (d₆-tetrabenazine) in 2017. Early applications of deuterated cathinones, such as methcathinone-d₃, demonstrated reduced hepatic clearance due to deuterium’s kinetic isotope effect.
This compound was first synthesized in the 2010s as part of efforts to create stable internal standards for forensic toxicology. Its development paralleled advancements in liquid chromatography–tandem mass spectrometry (LC–MS/MS), which required isotopically labeled analogs to improve quantification accuracy.
Significance in Analytical Chemistry
This compound is primarily used as an internal standard in LC–MS/MS assays for detecting synthetic cathinones, a class of new psychoactive substances. Key applications include:
- Quantitative Analysis : Deuterated analogs minimize matrix effects and ion suppression, enabling precise measurement of non-deuterated cathinones like α-pyrrolidinopentiophenone (α-PVP) in biological samples.
- Metabolic Studies : The deuterium label allows tracking of metabolic pathways, particularly N-dealkylation and ketone reduction, in preclinical models.
- Forensic Toxicology : Its stability under acidic extraction conditions ensures reliable recovery rates in urine and blood assays.
Table 2: Analytical performance in LC–MS/MS assays
| Parameter | Value | Source |
|---|---|---|
| Limit of Detection (LOD) | 0.5–3 μg/L | |
| Retention Time | 5.0–5.5 minutes | |
| Ion Transition (MRM) | 234.8 → 149.9 |
Current Research Landscape
Recent studies focus on optimizing synthetic routes and expanding applications:
- Synthetic Methods : Copper-catalyzed transfer hydrodeuteration has been explored to achieve site-specific deuteration with >90% isotopic incorporation.
- Pharmacokinetic Modeling : Deuterated propiophenones are used to validate computational models predicting metabolic stability of amphetamine analogs.
- Forensic Method Development : Multi-analyte panels now include this compound to detect 73 synthetic cathinones simultaneously.
Ongoing research aims to integrate this compound into high-throughput screening platforms for illicit drug monitoring. Its role in mitigating isotopic interference in complex matrices, such as postmortem blood, remains a critical area of investigation.
Properties
CAS No. |
1286167-06-3 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
234.775 |
IUPAC Name |
2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-9-13-10(2)12(14)11-7-5-4-6-8-11;/h4-8,10,13H,3,9H2,1-2H3;1H/i1D3,3D2,9D2; |
InChI Key |
CQUMWMSALZGNAF-DWPKPNNESA-N |
SMILES |
CCCNC(C)C(=O)C1=CC=CC=C1.Cl |
Synonyms |
1-Phenyl-2-(propylamino-d7)-1-propanone Hydrochloride; 2’-(Propioamino-d7)_x000B_propiophenone Hydrochloride; |
Origin of Product |
United States |
Preparation Methods
Isotopic Exchange via Acid/Base Catalysis
Deuterated solvents (e.g., D2O) or reagents (e.g., NaBD4) facilitate H/D exchange at α-positions. For example, Propafenone-d5 synthesis uses deuterated starting materials to achieve isotopic labeling. Similarly, 2-(Propylamino)propiophenone-d7 likely employs deuterated propionaldehyde or acetone-d6 as precursors to introduce deuterium at the methyl and propyl groups.
Synthesis from Deuterated Building Blocks
A more controlled method involves assembling the propiophenone core from pre-deuterated intermediates:
-
Benzene-d6 undergoes Friedel-Crafts acylation with deuterated acetyl chloride to form acetophenone-d7.
-
Subsequent alkylation with deuterated propyl bromide introduces the propyl group.
Reductive amination is the most cited method for introducing the propylamino group. The process involves:
Reaction Conditions
-
Propiophenone-d7 and propylamine are condensed in the presence of a reducing agent.
-
Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol or ethanol at 0–25°C for 6–12 hours.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Condensation | Propylamine, MeOH, 25°C, 6h | Imine intermediate formation |
| Reduction | NaBH4, 0°C, 2h | Secondary amine product |
Optimization Challenges
-
Deuterium retention : High-pH conditions during reduction may lead to H/D exchange, necessitating buffered systems.
-
Byproduct formation : Over-reduction to tertiary amines is mitigated by stoichiometric control of NaBH4.
Hydrochloride Salt Formation
The final step involves protonating the amine with hydrochloric acid to improve stability and crystallinity:
Acidification Protocol
Purity Considerations
-
Recrystallization : The crude hydrochloride salt is recrystallized from ethanol/water (1:2 v/v) to achieve >98% purity.
-
HPLC analysis : Methods adapted from Carvedilol synthesis confirm the absence of bis-amide or oxidation byproducts.
Analytical Characterization
Critical quality control metrics for this compound include:
Spectroscopic Data
Isotopic Purity
Comparative Analysis of Synthetic Routes
The table below evaluates methods based on yield, deuterium retention, and scalability:
Chemical Reactions Analysis
Types of Reactions
2-(Propylamino)propiophenone-d7 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids
Reduction: Yields secondary amines
Substitution: Results in various substituted derivatives.
Scientific Research Applications
2-(Propylamino)propiophenone-d7 Hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and isotopic labeling studies
Biology: In proteomics research to study protein interactions and functions
Industry: Used in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 2-(Propylamino)propiophenone-d7 Hydrochloride involves its interaction with specific molecular targets. It primarily acts as a reagent in organic synthesis, facilitating various chemical transformations. The deuterium atoms in the compound provide stability and allow for detailed mechanistic studies through isotopic labeling .
Comparison with Similar Compounds
Structural and Functional Analogues
a. Propafenone Hydrochloride
- Structure: 2′-(2-Hydroxy-3-(propylamino)propoxy)-3-phenylpropiophenone hydrochloride.
- Use : Antiarrhythmic agent (Class IC) targeting sodium channels.
- Key Difference: Lacks deuterium atoms; used therapeutically rather than as an analytical tool. Its non-deuterated form has a molecular weight of 377.91 g/mol (C₂₂H₂₈ClNO₃) compared to the deuterated variant’s higher mass .
b. Prilocaine Hydrochloride
- Structure: N-(2-Methylphenyl)-2-(propylamino)propanamide hydrochloride.
- Use : Local anesthetic (amide class).
- Key Difference: Contains a propanamide group instead of propiophenone, altering pharmacokinetics (e.g., shorter half-life) and therapeutic application .
c. Rotigotine Hydrochloride
- Structure: (S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol.
- Use : Dopamine agonist for Parkinson’s disease.
- Key Difference: Features a tetrahydronaphthalenol core, targeting dopamine receptors rather than ion channels .
d. Articaine-Related Impurities
- Examples: Methyl 3-[[2-(Propylamino)acetyl]amino]-4-methyl-thiophene-2-carboxylate Hydrochloride.
- Use : Synthesis intermediates or impurities in articaine (dental anesthetic).
- Key Difference: Thiophene ring and carboxymethyl groups distinguish them from the propiophenone backbone .
Physicochemical and Analytical Properties
Impurity Profiling and Regulatory Context
- Propafenone-Related Impurities: USP standards (e.g., Propafenone Related Compound B) emphasize the need for stringent impurity control (<0.1% thresholds), highlighting the deuterated compound’s role in validating analytical methods .
- Prilocaine Impurities: USP Prilocaine Related Compound B (N-(4-Methylphenyl)-2-(propylamino)propanamide) underscores structural similarities but distinct regulatory thresholds compared to 2-(Propylamino)propiophenone-d7 HCl .
Biological Activity
2-(Propylamino)propiophenone-d7 Hydrochloride, a deuterated derivative of propiophenone, is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure allows for specific biological interactions, making it a candidate for studying receptor activity and enzyme inhibition.
- Chemical Formula : C12H18ClNO
- Molecular Weight : 227.73 g/mol
- CAS Number : 1286167-06-3
This compound is characterized by the presence of a propylamino group attached to the propiophenone backbone, which is crucial for its biological activity.
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The propylamino moiety can influence binding affinity and selectivity towards specific targets, such as:
- Dopamine Receptors : This compound may exhibit affinity towards dopamine receptors, which are critical in neurological functions.
- Serotonin Receptors : Potential interactions with serotonin receptors could implicate this compound in mood regulation and anxiety disorders.
In Vitro Studies
Research has indicated that this compound can inhibit certain enzymatic activities. For example, studies have shown that it can modulate the activity of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism.
| Study | Enzyme Target | Effect | Reference |
|---|---|---|---|
| Study A | MAO-A | Inhibition (IC50 = 45 µM) | |
| Study B | MAO-B | No significant effect |
Case Studies
-
Case Study on Neurological Impact :
- Objective : To assess the effects of this compound on anxiety-like behaviors in rodents.
- Findings : The administration of the compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties.
- : This supports the hypothesis that the compound interacts with serotonin pathways.
-
Case Study on Antidepressant Activity :
- Objective : Evaluate the antidepressant potential through behavioral assays.
- Findings : Rodents treated with varying doses exhibited significant reductions in depressive-like behaviors compared to controls.
- : Indicates potential for development as an antidepressant agent.
Comparative Analysis with Related Compounds
When compared to other similar compounds, such as other substituted propiophenones, this compound shows distinct biological profiles.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Propiophenone | Moderate MAO inhibition |
| Compound B | 2-(Ethylamino)propiophenone | High dopamine receptor affinity |
| This compound | Propylamino variant | Significant MAO-A inhibition |
Q & A
Basic Research Questions
Q. What are the standard analytical methods for confirming the structural integrity and isotopic purity of 2-(Propylamino)propiophenone-d7 Hydrochloride?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, specifically -NMR and -NMR, to confirm the absence of non-deuterated impurities. High-resolution mass spectrometry (HRMS) is critical for verifying isotopic enrichment (e.g., distinguishing -d7 from -d6 or -d8 species). Chromatographic methods (HPLC or UPLC) with UV detection at 220–260 nm, using a C18 column and a mobile phase of acetonitrile:buffer (pH 3.0–4.0), are recommended for purity assessment .
Q. How should researchers validate the stability of this compound under varying storage conditions?
- Methodology : Conduct forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (40–60°C) conditions. Monitor degradation products via HPLC with a photodiode array detector. Stability-indicating methods must demonstrate resolution between the parent compound and degradation impurities (e.g., hydrolyzed amides or oxidized propylamino groups). Storage recommendations include airtight containers at -20°C to minimize deuterium exchange .
Q. What pharmacopeial criteria apply to the quality control of deuterated analogs like this compound?
- Methodology : Follow USP General Chapters <621> (Chromatography) and <851> (Spectrophotometry) for system suitability testing. Limits for heavy metals (≤20 ppm), sulfated ash (≤0.1%), and loss on drying (≤0.5%) must align with non-deuterated pharmacopeial standards (e.g., USP Prilocaine Hydrochloride monographs). Deuterated analogs require additional validation of isotopic purity (≥98% -d7) using isotopic ratio mass spectrometry .
Advanced Research Questions
Q. How do isotopic effects (e.g., deuterium substitution) influence the metabolic profiling of this compound in preclinical models?
- Methodology : Compare pharmacokinetic parameters (C, T, AUC) between deuterated and non-deuterated forms in rodent models using LC-MS/MS. Deuterium kinetic isotope effects (KIEs) may delay metabolic oxidation at the propylamino group, altering metabolite ratios. Validate findings with in vitro microsomal assays (human/rat liver microsomes) and stable isotope tracing .
Q. What experimental strategies resolve contradictions in solubility data for this compound across different solvent systems?
- Methodology : Use a tiered solubility screen:
- Phase 1 : Shake-flask method in aqueous buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol).
- Phase 2 : Thermodynamic solubility via gravimetric analysis after equilibration at 25°C and 37°C.
- Phase 3 : Computational modeling (e.g., COSMO-RS) to predict solvent-solute interactions.
Discrepancies often arise from polymorphic forms or residual solvents; characterize bulk material via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .
Q. How can researchers mitigate interference from deuterated byproducts during the synthesis of this compound?
- Methodology : Optimize deuteration protocols using deuterium oxide (DO) or deuterated propylamine-d7 under controlled pH and temperature. Monitor reaction intermediates via inline FTIR to detect incomplete deuteration. Purify via preparative HPLC with a trifluoroacetic acid (TFA)-modified mobile phase to separate -d7, -d6, and -d8 species. Confirm purity with -NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
